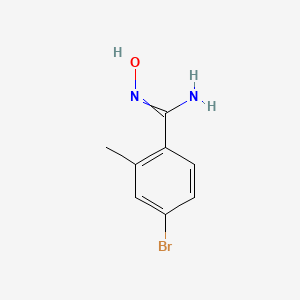

4-Bromo-N-hydroxy-2-methyl-benzamidine

Description

Significance of Benzamidine (B55565) and N-Hydroxyamidine Scaffolds in Chemical Biology and Medicinal Chemistry

The benzamidine moiety, characterized by a benzene (B151609) ring attached to an amidine group, is a well-established pharmacophore in medicinal chemistry. Benzamidine itself is recognized as a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases. wikipedia.org This inhibitory action has led to the incorporation of the benzamidine scaffold into various therapeutic agents. wikipedia.org Its ability to interact with the active sites of enzymes makes it a valuable structural motif in drug design. nih.gov

Similarly, the N-hydroxyamidine group, and more specifically N-hydroxybenzamide moieties, have demonstrated significant potential, particularly as zinc-chelating groups. This property is leveraged in the design of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, which have applications in oncology. nih.gov The broader class of N-substituted hydroxyamidines has been explored for a range of pharmacological properties, including bactericidal and fungicidal activities. nih.gov

Overview of the Chemical Compound: 4-Bromo-N-hydroxy-2-methyl-benzamidine

This compound is a specific chemical entity within the N-hydroxybenzamidine class. While extensive research on this particular compound is not widely documented in publicly available literature, its chemical identity and fundamental properties can be characterized.

The structural features of this compound include a benzene ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position. The key functional group is the N-hydroxy-benzamidine moiety.

Basic chemical information for this compound is available, providing a foundation for its identification and potential synthesis.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1233244-72-8 |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.076 g/mol |

Note: This data is based on publicly available chemical database information.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNDXOXCHFSJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391609 | |

| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-27-1 | |

| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo N Hydroxy 2 Methyl Benzamidine

General Approaches for N-Hydroxybenzamidine Synthesis

Several reliable methods are available for the synthesis of the N-hydroxybenzamidine scaffold. These routes typically involve the formation of the characteristic C(=NOH)NH2 group from different precursors.

Nitrile Hydroxylamine Addition

The most direct and widely utilized method for preparing amidoximes (N-hydroxyamidines) is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov This reaction is a cornerstone of amidoxime synthesis due to its efficiency and the ready availability of starting materials. nih.gov

The process generally involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, which generates free hydroxylamine in situ. nih.gov The reaction is typically conducted in a protic solvent like ethanol or methanol, often under reflux conditions to reduce reaction times. nih.gov Aromatic nitriles tend to provide higher yields compared to their aliphatic counterparts. nih.gov However, yields for aliphatic nitriles can be improved by using an excess of hydroxylamine or by employing an aqueous solution of hydroxylamine, which can shorten reaction times. nih.gov

Recent advancements have explored solvent-free conditions using ultrasonic irradiation, which has been shown to produce amidoximes in high yields (70-85%) with significantly shorter reaction times. nih.gov

| Nitrile Type | Reaction Conditions | Yield |

| Aromatic | Hydroxylamine hydrochloride, base (e.g., Na2CO3), refluxing ethanol | High (up to 98%) nih.gov |

| Aliphatic | Aqueous hydroxylamine | Improved yields nih.gov |

| Various | Hydroxylamine, ultrasonic irradiation (solvent-free) | 70-85% nih.gov |

Reductive Ring-Opening of Benzisoxazoles

An alternative strategy for synthesizing specific types of N-hydroxybenzamidines, particularly 2-hydroxybenzamidines, involves the reductive ring-opening of 3-aminobenzisoxazoles. fau.edu This method is advantageous when the corresponding substituted 2-fluorobenzonitriles are readily available to synthesize the benzisoxazole precursors. fau.edu

The ring-opening is typically achieved through catalytic hydrogenation. For instance, treating 3-aminobenzisoxazole with hydrogen gas over a palladium on carbon (Pd/C) catalyst in methanol yields the desired 2-hydroxybenzamidine. fau.edu This method has been successfully applied to various substituted benzisoxazoles, achieving high yields. fau.edu

To accommodate functional groups that are sensitive to standard hydrogenation conditions (e.g., aryl bromides, benzyl carbamates, olefins), alternative reducing agents have been evaluated. Lindlar's catalyst has been used for substrates containing aryl bromides or olefins, albeit with longer reaction times. fau.edu Other reagents like Zinc in acetic acid (Zn/AcOH) and nickel chloride/sodium borohydride (NiCl2/NaBH4) have also proven effective, providing excellent yields and purities. fau.edu

| Substrate | Reducing Agent/Catalyst | Result | Yield |

| 6-methoxy-3-aminobenzisoxazole | H2, 5% Pd/C | 2-hydroxy-6-methoxybenzamidine | 93% fau.edu |

| 6-methoxycarbonyl-3-aminobenzisoxazole | H2, 5% Pd/C | 2-hydroxy-6-methoxycarbonylbenzamidine | 90% fau.edu |

| 3-amino-6-bromobenzisoxazole | H2, Lindlar's catalyst | 2-hydroxy-6-bromobenzamidine | 97% (isolated) fau.edu |

| Olefin-containing 3-aminobenzisoxazole | H2, Lindlar's catalyst | Desired ring-opened product | 97% (isolated) fau.edu |

Other Established Synthetic Routes for Amidine Derivatives

Beyond the direct addition of hydroxylamine to nitriles, other established methods for synthesizing the broader class of amidine derivatives can be adapted.

The Pinner reaction is a classical method that involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.comsynarchive.com This intermediate can then be treated with ammonia or an amine to produce the corresponding amidine. wikipedia.orgdrugfuture.com The reaction is performed under anhydrous conditions, typically by bubbling dry hydrogen chloride gas through the reaction mixture at low temperatures. nrochemistry.com

Another approach involves the activation of amides. N-substituted amidoximes can be synthesized from secondary amides via conversion to an intermediate like an imidoyl chloride, thioamide, or imidoylbenzotriazole, followed by reaction with hydroxylamine. rsc.org A one-pot method has been developed where a carboxylic acid is treated with iodine and triphenylphosphine to form an activated species, which then reacts with an amine and subsequently with hydroxylamine hydrochloride to yield the N-substituted amidoxime. rsc.org

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for amidine synthesis. mdpi.com For example, copper-catalyzed protocols allow for the nucleophilic addition of amines to nitriles under an oxygen atmosphere. mdpi.com Palladium catalysts have been used for the N-arylation of amidines with aryl halides or triflates and in multicomponent reactions involving arylboronic acids and isocyanides to construct N-substituted amidines. mdpi.comorganic-chemistry.org

Targeted Synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Elucidation of Specific Reaction Conditions and Precursors

The most probable synthetic route to this compound is the addition of hydroxylamine to the corresponding nitrile precursor, 4-bromo-2-methylbenzonitrile .

Precursor Synthesis: The precursor, 4-bromo-2-methylbenzonitrile, can be synthesized from 4-bromo-2-methylaniline. This can be achieved through a Sandmeyer reaction, where the amino group of 4-bromo-2-methylaniline is diazotized and subsequently replaced by a cyano group.

Amidine Formation: Following the general principle of nitrile-hydroxylamine addition, 4-bromo-2-methylbenzonitrile would be reacted with hydroxylamine.

Reagents : 4-bromo-2-methylbenzonitrile, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate, triethylamine, or sodium hydroxide).

Solvent : Typically a lower alcohol such as methanol or ethanol.

Conditions : The reaction mixture would likely be heated under reflux for several hours to ensure complete conversion. nih.gov

An analogous procedure is the synthesis of 4-bromo-N-phenylbenzamidoxime , where the corresponding imidoyl chloride (derived from 4-bromo-N-phenylbenzamide and thionyl chloride) is reacted with hydroxylamine hydrochloride and triethylamine. nih.gov This highlights an alternative pathway starting from a benzamide derivative.

By analogy with the synthesis of the structurally related 4-bromo-2-fluoro-N-hydroxybenzimidamide , the precursor would be 4-bromo-2-fluorobenzonitrile. This nitrile would then undergo the standard reaction with hydroxylamine to yield the final product. The synthesis of precursors like 4-bromo-2-fluorobenzoic acid and its conversion to amides are well-documented processes. chemicalbook.com

Mechanistic Considerations in Synthetic Pathways

The mechanism of the primary synthetic route—nitrile-hydroxylamine addition—is a critical aspect to consider. The reaction between a nitrile and hydroxylamine is a nucleophilic addition to the carbon-nitrogen triple bond.

Activation of Nitrile : In acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile.

Proton Transfer : A series of proton transfers occurs, leading to the formation of the neutral amidoxime product.

The reaction can also proceed under basic conditions, where the base generates the more nucleophilic free hydroxylamine from its salt. The reaction is understood to proceed via a direct nucleophilic attack on the nitrile carbon. rsc.org

It is important to note that side reactions can occur. For instance, in alcohol solutions, the formation of amide by-products is a known issue, which can complicate purification. rsc.orgresearchgate.net The formation of this amide is thought to be influenced by strong electron-withdrawing groups on the nitrile and the use of polar protic solvents. researchgate.net Theoretical and experimental studies have been conducted to better understand these reaction pathways and to develop more selective and efficient procedures, such as using ionic liquids as solvents to suppress side-product formation. rsc.org

Chemical Reactivity and Derivatization of the N-Hydroxybenzamidine Moiety

The N-hydroxybenzamidine functional group, also known as an amidoxime, is a cornerstone of the molecule's reactivity, offering multiple sites for chemical modification. Both the amidine and the hydroxyl functionalities can undergo a variety of transformations, and the aromatic ring provides a scaffold for further substitution.

Amidine and Hydroxyl Group Transformations (e.g., Oxidation, Reduction, Substitution)

The N-hydroxybenzamidine moiety is susceptible to both oxidative and reductive conditions, leading to a range of derivatives.

Reduction: A significant reaction of N-hydroxybenzamidines is their reduction to the corresponding benzamidines. This transformation is of interest in medicinal chemistry, where amidoximes can serve as prodrugs for the more basic amidines, potentially improving their absorption. The reduction can be achieved enzymatically in biological systems by microsomal reductase systems. researchgate.net In a laboratory setting, various reducing agents can be employed for this conversion.

Oxidation: The oxidation of the N-hydroxybenzamidine group can lead to several products, depending on the reagents and reaction conditions. Hypervalent iodine reagents have been shown to oxidize aldoximes to N-acetoxy amides or hydroxamic acids. researchgate.net The enzymatic N-oxidation of N-unsubstituted benzamidines to form amidoximes has been reported, a process that is dependent on microsomal NADPH and oxygen. nih.gov While specific studies on the oxidation of this compound are not prevalent, the general reactivity of similar functional groups suggests that oxidation could proceed at the nitrogen or oxygen atom of the hydroxylamine group. For instance, N-hydroxyphthalimide can mediate the oxidation of sulfonamides to N-sulfonylimines under mild conditions. mdpi.comresearchgate.net

The following table summarizes potential transformation reactions of the N-hydroxybenzamidine moiety:

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | Enzymatic (e.g., microsomal reductase), Chemical reducing agents | Benzamidine (B55565) |

| Oxidation | Hypervalent iodine reagents, Oxidizing enzymes | N-acetoxy amides, Hydroxamic acids, Nitrile oxides |

Aromatic Substitutions and Functionalization on the Brominated Benzene (B151609) Ring

The brominated benzene ring of this compound is amenable to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the bromo, methyl, and N-hydroxybenzamidine groups.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the reactivity and orientation of the incoming electrophile are governed by the substituents already present on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, yet also ortho-, para-directing group due to the interplay of its inductive and resonance effects. msu.edudocsity.comchemguide.co.uk The N-hydroxybenzamidine group is also anticipated to be an ortho-, para-directing group.

Given the positions of the current substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents would favor substitution at the positions ortho and para to them. For instance, nitration or halogenation would be expected to yield a mixture of isomers, with the exact ratio depending on the specific reaction conditions and the steric hindrance posed by the existing groups. msu.edulibretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orgmasterorganicchemistry.com The existing methyl and N-hydroxybenzamidine groups are not strongly electron-withdrawing, which would make direct nucleophilic displacement of the bromine atom difficult under standard conditions. However, reactions proceeding via an elimination-addition mechanism involving a benzyne intermediate can occur under very strong basic conditions, such as with sodium amide. youtube.comkhanacademy.org This could potentially lead to the introduction of a nucleophile at the C4 or C3 position.

The table below outlines the expected outcomes of aromatic substitution reactions:

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-methyl-3-nitro-N-hydroxy-benzamidine, 4-Bromo-2-methyl-5-nitro-N-hydroxy-benzamidine |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3,4-Dibromo-2-methyl-N-hydroxy-benzamidine, 4-Bromo-3-chloro-2-methyl-N-hydroxy-benzamidine |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at positions ortho/para to activating groups |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at positions ortho/para to activating groups |

| Nucleophilic Substitution | Strong base (e.g., NaNH₂) | 3-Amino-2-methyl-N-hydroxy-benzamidine, 4-Amino-2-methyl-N-hydroxy-benzamidine (via benzyne) |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Hydroxy 2 Methyl Benzamidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing invaluable information about molecular structure and dynamics.

The ¹H and ¹³C NMR spectra of 4-Bromo-N-hydroxy-2-methyl-benzamidine are expected to exhibit distinct signals corresponding to the unique magnetic environments of the hydrogen and carbon atoms within the molecule. Based on established chemical shift principles and data from structurally related compounds, the following assignments can be predicted.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 | Singlet | - |

| Ar-H (H3) | ~7.5 | Doublet | ~8.0 |

| Ar-H (H5) | ~7.6 | Doublet of doublets | ~8.0, ~2.0 |

| Ar-H (H6) | ~7.4 | Doublet | ~2.0 |

| NH₂ | ~5.8 | Broad singlet | - |

| OH | ~9.5 | Broad singlet | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| C1 | ~135 |

| C2 | ~138 |

| C3 | ~130 |

| C4 | ~125 |

| C5 | ~132 |

| C6 | ~128 |

| C=N | ~160 |

These predicted values are based on the expected electronic effects of the bromo, methyl, and N-hydroxy-benzamidine substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom and the amidine group, along with the electron-donating effect of the methyl group, influences the shielding and deshielding of the various nuclei.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. For instance, correlations between the aromatic protons (H3, H5, and H6) would confirm their relative positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Key NOE correlations would be expected between the methyl protons and the adjacent aromatic proton (H3), as well as between the NH₂ protons and the ortho-aromatic proton (H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for assigning the quaternary carbon atoms (C1, C2, C4, and C=N) by observing correlations from the methyl and aromatic protons. For example, the methyl protons would show a correlation to the C2 and C1 carbons.

The N-hydroxy-benzamidine moiety can exhibit restricted rotation around the C-N single bonds, potentially leading to the existence of different conformers. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide insights into these conformational dynamics. At lower temperatures, separate signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of interconversion increases. The analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers to rotation.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxy) | 3400 - 3200 | Broad, Medium |

| N-H stretch (amine) | 3300 - 3100 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (amidine) | 1680 - 1640 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| N-H bend | 1650 - 1580 | Medium |

| C-Br stretch | 700 - 500 | Strong |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine would appear in a similar region. The strong absorption band around 1660 cm⁻¹ would be characteristic of the C=N double bond of the amidine functional group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₈H₉BrN₂O), the expected molecular weight is approximately 228.0 g/mol for the monoisotopic mass. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 228/230 | [M]⁺ (Molecular ion) |

| 211/213 | [M - OH]⁺ |

| 196/198 | [M - NH₂O]⁺ |

| 184/186 | [C₇H₅Br]⁺ |

| 118 | [C₈H₈N]⁺ |

The fragmentation would likely involve the loss of small, stable neutral molecules such as hydroxylamine (NH₂OH), water (H₂O), and hydrocyanic acid (HCN).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise information on:

Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them would be determined, confirming the connectivity and geometry of the molecule.

Conformation: The solid-state conformation of the molecule, including the dihedral angles between the aromatic ring and the amidine group, would be elucidated.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the N-hydroxy and amine groups, and potentially halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the compound.

The crystal structure would likely reveal a planar or near-planar arrangement of the benzamidine (B55565) moiety, with the potential for intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen.

Crystal Data and Unit Cell Parameters

Detailed crystal data and unit cell parameters for this compound are not available in the current body of scientific literature. This information is typically obtained through single-crystal X-ray diffraction analysis.

Molecular Conformation and Stereochemistry (e.g., E/Z Isomerism at C=N bond)

A definitive determination of the molecular conformation and the stereochemistry at the C=N double bond (E/Z isomerism) for this compound in the solid state is not possible without experimental structural data. While theoretical calculations could predict a likely conformation, such predictions fall outside the scope of reporting on advanced spectroscopic and structural elucidation based on experimental findings.

Supramolecular Interactions (Hydrogen Bonding Networks, Halogen Bonding, π-π Stacking)

An analysis of the supramolecular interactions, including hydrogen bonding networks, potential halogen bonding involving the bromine atom, and π-π stacking of the aromatic rings, cannot be conducted without a solved crystal structure. These non-covalent interactions are critical in understanding the packing of molecules in the crystalline state and require precise knowledge of intermolecular distances and angles.

Computational and Theoretical Investigations of 4 Bromo N Hydroxy 2 Methyl Benzamidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties with high accuracy.

The initial step in the computational analysis of 4-Bromo-N-hydroxy-2-methyl-benzamidine involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy conformation. DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to achieve this. mdpi.com The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. Key parameters such as ionization potential, electron affinity, and chemical hardness are determined to understand the molecule's stability and reactivity. tci-thaijo.org

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | 1.91 | |

| C-N (amidine) | 1.34 | |

| C=N (amidine) | 1.29 | |

| N-OH | 1.41 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C-N | 118.5 | |

| C-N-C | 121.0 | |

| C-N-OH | 115.2 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. ijarset.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the N-hydroxy group, while the LUMO is likely to be distributed over the benzamidine (B55565) moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. nih.gov In the MEP of this compound, negative potential (red and yellow regions) is anticipated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is expected around the hydrogen atoms, highlighting locations for potential nucleophilic attack. bhu.ac.in

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.com For this compound, MD simulations can reveal the accessible conformations of the molecule in an aqueous solution.

These simulations can track the rotational freedom around single bonds, such as the C-N bond of the amidine group and the C-C bond connecting the aromatic ring to the amidine group. The results of MD simulations can be used to generate a Ramachandran-like plot for key dihedral angles, illustrating the most populated conformational states. Furthermore, the simulations provide information on how water molecules arrange around the solute, which is crucial for understanding its solubility and the thermodynamics of solvation. researchgate.net

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. DFT-based reactivity descriptors, such as Fukui functions and local softness, can identify the most reactive sites within this compound for both electrophilic and nucleophilic attacks. researchgate.net

For instance, the nitrogen and oxygen atoms of the N-hydroxy-benzamidine group are expected to be the primary sites for electrophilic attack, while the carbon atom of the amidine group could be susceptible to nucleophilic attack. Computational studies can also model the transition states of potential reactions, such as hydrolysis or reactions with biological nucleophiles, providing activation energies and reaction rate constants. nih.govacs.org This information is vital for understanding the metabolic fate of the compound and for designing derivatives with desired reactivity profiles.

Computational Studies on Potential Binding Interactions and Target Selectivity (In Silico Screening and Docking)

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of a small molecule to a biological target, typically a protein. researchgate.net These methods are instrumental in identifying potential therapeutic targets for this compound and in understanding the structural basis for its activity.

Molecular docking simulations involve placing the 3D structure of this compound into the binding site of a protein and evaluating the potential interactions. nih.gov The scoring functions used in docking programs estimate the binding free energy, providing a rank-ordering of potential binding poses and different protein targets. nih.gov

A typical ligand-protein interaction profile for a benzamidine derivative would involve hydrogen bonds between the amidine or N-hydroxy group and polar residues in the protein's active site. researchgate.net Additionally, the bromo- and methyl-substituted phenyl ring can form hydrophobic and van der Waals interactions with nonpolar residues. researchgate.net By docking this compound against a library of protein structures, it is possible to generate a profile of its potential biological targets and to assess its selectivity. nih.gov

Table 3: Predicted Binding Affinities of this compound with Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Trypsin | 3PTB | -7.8 | Asp189, Ser195, Gly216 |

| Thrombin | 1UVT | -8.2 | Asp189, Gly219, Trp60D |

| Factor Xa | 1XKA | -8.5 | Asp189, Ser195, Tyr228 |

Identification of Potential Binding Pockets and Key Interactions (e.g., Heme Iron Coordination, Hydrogen Bonding)

A comprehensive search of available scientific literature and databases did not yield specific computational and theoretical studies on this compound. Consequently, there is no published research detailing the identification of its potential binding pockets or key molecular interactions such as heme iron coordination and hydrogen bonding.

To provide a predictive analysis based on the structural features of the compound, future computational studies, such as molecular docking and molecular dynamics simulations, would be necessary. These investigations would serve to elucidate the binding mode and affinity of this compound with various biological targets. Such studies would theoretically map potential binding sites and characterize the nature of the interactions, including the formation of hydrogen bonds and any coordination with metallic centers like heme iron.

The following table outlines the types of interactions that could be investigated in future computational studies.

| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |

| Hydrogen Bond Donor | N-hydroxy group (-OH), Amidine group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | N-hydroxy group (-OH), Amidine nitrogen atoms | Arginine, Histidine, Lysine, Asparagine, Glutamine |

| Heme Iron Coordination | N-hydroxy-benzamidine moiety | Heme iron in hemoproteins (e.g., cytochromes P450) |

| Halogen Bonding | Bromo group (-Br) | Electron-rich atoms (e.g., oxygen in carbonyl groups) |

| Pi-Pi Stacking | Brominated benzene (B151609) ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Further research is required to computationally model and validate these potential interactions for this compound.

In Vitro Biological Research and Mechanistic Studies of 4 Bromo N Hydroxy 2 Methyl Benzamidine

Enzymatic Inhibition Studies (e.g., IDO1, Serine Proteases, NQO2)

There is currently no published data available regarding the inhibitory activity of 4-Bromo-N-hydroxy-2-methyl-benzamidine against key enzymatic targets such as IDO1, serine proteases, or NQO2.

Determination of Inhibition Constants (IC₅₀, Kᵢ)

Scientific literature lacks any reported IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound against any enzyme. Such data is crucial for quantifying the potency of a potential inhibitor.

Elucidation of Inhibition Mechanisms (Competitive, Non-competitive)

Without experimental data, the mechanism by which this compound might inhibit target enzymes, whether through competitive, non-competitive, or other modes of inhibition, remains unknown.

Ligand-Target Binding Characterization

Direct experimental evidence of the binding interaction between this compound and protein targets is not available in the public domain.

Spectroscopic Methods for Direct Binding Assessment (e.g., UV-Vis Spectroscopy)

There are no published studies utilizing spectroscopic techniques, such as UV-Visible spectroscopy, to assess the direct binding of this compound to any protein target.

Molecular Modeling and Docking Studies of Ligand-Protein Complexes

While molecular modeling and docking are powerful computational tools to predict the binding of ligands to protein active sites, no such studies specifically investigating the interaction of this compound with IDO1, serine proteases, NQO2, or any other protein have been published.

Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

The exploration of structure-activity relationships (SAR) involves synthesizing and testing a series of related compounds to understand how chemical modifications influence biological activity. There are no available studies on derivatives of this compound that would allow for an SAR analysis.

Impact of Substituent Modifications on Biological Activity

The principles of structure-activity relationships (SAR) help elucidate how specific modifications to a molecule's scaffold can influence its biological efficacy. While direct SAR studies on this compound are not extensively published, analysis of related structures provides valuable insights. The substituents on the phenyl ring of benzamidine-like molecules can significantly alter their potency, selectivity, and pharmacokinetic properties.

Electronic Effects : The bromine atom at the 4-position is an electron-withdrawing group, which can influence the pKa of the amidine group and affect its binding affinity to target proteins.

Steric and Hydrophobic Effects : The methyl group at the 2-position introduces steric bulk, which can dictate the molecule's orientation within a binding pocket. This substitution can either enhance or hinder binding, depending on the target's topology. Furthermore, both bromo and methyl groups increase the lipophilicity of the molecule, which can impact membrane permeability.

In a study on a series of benzimidazole-thioquinoline derivatives, which share a substituted benzene (B151609) ring structure, the impact of various substituents was evaluated for α-glucosidase inhibitory activity. The findings from this study demonstrate the critical role of the type and position of substituents. Notably, the derivative with a 4-bromobenzyl substitution was identified as the most potent inhibitor in the series, suggesting that a bromine atom at the para-position can be highly favorable for biological activity. nih.gov

Table 1: Impact of Benzyl Ring Substitutions on α-Glucosidase Inhibitory Activity in a Benzimidazole-Thioquinoline Series

| Compound ID | Substitution (X) | IC₅₀ (µM) |

|---|---|---|

| 6a | H | 180.5 |

| 6h | 2-Bromo | >1000 |

| 6j | 4-Bromo | 28.0 |

| 6l | 2-Methyl | 195.7 |

| 6p | 4-Nitro | 89.2 |

This table is generated based on data from a study on benzimidazole-thioquinoline derivatives to illustrate the principle of substituent effects. nih.gov

Exploration of Bioisosteric Replacements for the Benzamidine (B55565) and Hydroxyl Moieties

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's properties by substituting one functional group with another that has similar physicochemical characteristics. drugdesign.orgcambridgemedchemconsulting.com This approach is often employed to improve potency, selectivity, metabolic stability, and bioavailability.

Benzamidine Moiety: The benzamidine group is known for its strong basicity, which often leads to poor oral bioavailability. acs.org A common strategy to overcome this is to replace it with a less basic bioisostere that can still participate in key binding interactions. For instance, 1-aminoisoquinoline has been successfully used as a bioisosteric replacement for the benzamidine moiety in thrombin inhibitors. acs.org This replacement can lead to improved membrane permeability while maintaining sufficient interaction with the target enzyme. acs.org Another potential bioisostere for the benzamidine group is 2-aminobenzothiazole. nih.gov

Table 2: Comparison of Benzamidine and a Bioisosteric Replacement

| Moiety | Basicity | Key Feature | Impact on Properties |

|---|---|---|---|

| Benzamidine | High | Strong base, can form salt bridges | Low membrane permeability, poor oral absorption acs.org |

This table illustrates the rationale behind the bioisosteric replacement of the benzamidine group.

Hydroxyl Moiety: The N-hydroxyamidine (amidoxime) functionality is key to the prodrug nature of the compound. Bioisosteric replacement for the hydroxyl group is less common but could be explored to fine-tune the compound's properties. For example, the N,N,O-trisubstituted hydroxylamine moiety has been investigated as a potential bioisostere for ether and branched alkyl units to reduce lipophilicity without significantly increasing molecular weight. nih.gov In other hydroxyamidine-based inhibitors, a carbonyl group has been used as a successful bioisosteric replacement for other parts of the molecule, indicating the adaptability of the core structure to such changes. nih.govacs.org

Investigation of Prodrug Potential of N-Hydroxyamidine (Amidoxime) Moiety

The N-hydroxyamidine group, also known as an amidoxime, is a well-established prodrug moiety for the corresponding amidine. researchgate.net Strongly basic functional groups like amidines are typically protonated under physiological conditions, making them highly hydrophilic and poorly absorbed from the gastrointestinal tract. researchgate.net The conversion to the N-hydroxylated form reduces this basicity, creating a more lipophilic molecule that can be more readily absorbed. researchgate.net Following absorption, the amidoxime is metabolically reduced in vivo to release the active amidine. researchgate.net

Enzymatic Reduction Pathways (e.g., Cytochrome b5, P450)

The bioconversion of N-hydroxyamidines to their active amidine forms is an enzymatic process. Research has identified a specific enzyme system responsible for this reduction, which is found in the liver and other organs. researchgate.net This system consists of three key components:

Cytochrome b5

NADH-cytochrome b5 reductase

A Cytochrome P450 (P450) enzyme

This enzyme system catalyzes the reduction of various N-hydroxylated compounds. researchgate.net The process involves the transfer of electrons, ultimately leading to the removal of the hydroxyl group from the amidoxime to generate the active amidine. The presence of this system in multiple organs and cellular organelles, including mitochondria, ensures the extensive and efficient reduction of amidoxime prodrugs in vivo. researchgate.net

Chemical Stability and Bioconversion in Biological Mimics

For a prodrug to be effective, it must be sufficiently stable to reach its target site before converting to the active form. Therefore, assessing the chemical stability and bioconversion rate in environments that mimic biological conditions is crucial. Studies are typically conducted in aqueous solutions at various pH levels and in biological media such as plasma.

Mechanistic studies on other types of prodrugs, such as 2-hydroxycarbamates, reveal the complexity of these conversions. The hydrolysis and drug-release rates can be highly dependent on pH and the chemical nature of the prodrug. nih.gov For example, the rate-limiting step in the conversion mechanism can change based on the leaving group's ability, shifting from the formation of a tetrahedral intermediate to the departure of the leaving group. nih.gov Similar mechanistic investigations are necessary for N-hydroxyamidine prodrugs to understand their activation kinetics. The stability in plasma is also critical, as enzymatic hydrolysis can significantly accelerate the conversion compared to simple aqueous hydrolysis. nih.gov These studies help predict the in vivo behavior of the prodrug, ensuring that the active compound is released at an appropriate rate and location.

Advanced Applications and Modalities in Chemical Biology Research

Exploration as a Warhead or Ligand in Targeted Protein Degradation (PROTACs)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own machinery, specifically the ubiquitin-proteasome system, to eliminate disease-causing proteins. njbio.comnih.gov Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. researchgate.netnih.gov A PROTAC consists of a ligand that binds to a target protein (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govfrontiersin.org This tripartite complex formation leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.gov

Although no specific studies describe the use of 4-Bromo-N-hydroxy-2-methyl-benzamidine as a warhead in a PROTAC, its benzamidine (B55565) core is a well-established pharmacophore for various enzymes, particularly serine proteases. The potential for this compound to act as a warhead would depend on its affinity and selectivity for a specific protein of interest (POI).

The development of an effective PROTAC is a modular process that requires careful optimization of each component: the warhead, the E3 ligase ligand, and the linker. nih.gov The rational design of a PROTAC leveraging a benzamidine scaffold, such as this compound, would involve several key considerations.

First, the benzamidine moiety would need to exhibit sufficient binding affinity for the target protein. The design process often begins with a known inhibitor or ligand for the POI. nih.gov Computational methods, such as molecular docking, can be employed to predict the binding mode and affinity of the benzamidine scaffold within the target's binding site. nih.govnih.gov The substituents on the benzene (B151609) ring—in this case, the 4-bromo and 2-methyl groups—and the N-hydroxy group would be critical in determining this interaction and could be modified to enhance potency and selectivity.

A crucial aspect of PROTAC design is achieving positive cooperativity in the formation of the ternary POI-PROTAC-E3 ligase complex. researchgate.net The linker's attachment point on the warhead is a critical parameter. For the this compound scaffold, potential attachment points would need to be solvent-exposed and not interfere with target binding. The bromine atom, for instance, could serve as a synthetic handle for linker attachment through various cross-coupling reactions.

Table 1: Key Parameters in Rational PROTAC Design

| Design Parameter | Rationale and Considerations |

| Warhead Affinity | Must bind the Protein of Interest (POI) with adequate affinity. Weak binding can sometimes be sufficient if ternary complex formation is highly cooperative. |

| E3 Ligase Ligand | Choice of E3 ligase (e.g., VHL, CRBN) can influence tissue specificity and degradation efficiency. nih.gov Common ligands include derivatives of thalidomide for CRBN or hydroxyproline for VHL. nih.gov |

| Linker Composition | Typically composed of PEG, alkyl, or more rigid alkynyl/phenyl chains. Affects solubility, cell permeability, and the geometry of the ternary complex. explorationpub.com |

| Linker Length | A critical factor that dictates the distance and orientation between the POI and E3 ligase. Too short or too long can prevent effective ternary complex formation. explorationpub.com |

| Linker Attachment Point | Must be at a position on the warhead and E3 ligand that does not disrupt binding to their respective proteins. researchgate.net |

| Ternary Complex Stability | The ultimate driver of degradation efficiency. Favorable protein-protein interactions between the POI and E3 ligase, induced by the PROTAC, are essential. |

The linker is not merely a passive spacer but an active component that influences the physicochemical properties and biological activity of the PROTAC. nih.govsemanticscholar.org The choice of linker and its attachment points on both the warhead and the E3 ligase ligand are pivotal for successful protein degradation. researchgate.net

For a molecule like this compound, several linker attachment strategies could be envisioned. The 4-bromo substituent is a versatile functional group that can be converted into other functionalities suitable for linker conjugation, such as an amino, carboxyl, or boronic ester group. Alternatively, if synthetic routes allow, the linker could be incorporated at other positions on the phenyl ring, provided it doesn't compromise binding to the target protein.

The other end of the linker is attached to a ligand that recruits an E3 ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.gov Ligands for these are well-characterized, with common examples being pomalidomide for CRBN and derivatives of hydroxyproline for VHL. nih.govresearchgate.net Recently, efforts have expanded to discover ligands for other E3 ligases to increase the scope and tissue-selectivity of TPD. nih.govresearchgate.net Some strategies even explore the recruitment of two different E3 ligases with a single molecule to enhance degradation. chemrxiv.org

Table 2: Common E3 Ligases and Linker Strategies in PROTACs

| E3 Ligase | Common Ligand Scaffold | Typical Linker Chemistry |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Amide bond formation, Ether linkage |

| Von Hippel-Lindau (VHL) | Hydroxyproline-based motifs | Amide bond formation, Click chemistry |

| IAPs (cIAP1, XIAP) | Bestatin, Methyl-bestatin derivatives | Amide bond formation |

| MDM2 | Nutlin-based scaffolds | Amide bond formation, Ether linkage |

| RNF114 | Nimbolide | Thioether linkage (via covalent binding) |

Development as a Chemical Probe for Target Validation in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in biological systems. nih.gov The development of this compound into a chemical probe would require rigorous characterization to ensure it meets several key criteria, including potency, selectivity, and demonstrated activity in a cellular context.

Currently, there is no published evidence of this compound being used as a chemical probe. To qualify, it would first need to be shown to bind a specific target with high affinity (typically nanomolar potency). Subsequently, its selectivity would have to be profiled against a broad panel of related and unrelated proteins to ensure that its biological effects can be confidently attributed to its interaction with the intended target. Finally, the probe must be able to engage its target in living cells and elicit a measurable functional response.

The benzamidine scaffold is known to interact with serine proteases, and thus, this protein family would be a logical starting point for target identification and validation studies for this compound.

Integration into Multicomponent Reaction Methodologies for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid synthesis of complex molecules from three or more starting materials in a single step. nih.govmdpi.com This efficiency makes MCRs ideal for generating large libraries of structurally diverse compounds for high-throughput screening.

While specific applications of this compound in MCRs have not been reported, its structure contains several functional groups that could potentially be utilized in such reactions. The amidine moiety, or its synthetic precursors like nitriles, can participate in various MCRs to form heterocyclic structures. For example, benzamidine derivatives can be used to synthesize substituted pyrimidines or other nitrogen-containing heterocycles. The synthesis of benzamidine-derived libraries has been successfully demonstrated using solid-phase synthesis techniques. nih.gov

The N-hydroxy-benzamidine functionality itself can be leveraged. For instance, it could potentially participate in reactions involving its nucleophilic or acidic character. The bromo- and methyl- substituents on the aromatic ring also offer opportunities for diversification, either by varying the starting materials or through post-MCR modifications. The Ugi and Passerini reactions are prominent examples of MCRs that combine multiple simple starting materials to create complex, drug-like molecules and could be adapted to incorporate benzamidine-like scaffolds. beilstein-journals.orgrug.nl This approach would enable the efficient exploration of the chemical space around the this compound core to identify molecules with desired biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-N-hydroxy-2-methyl-benzamidine?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Amidoxime Formation : React 2-methylbenzamide with hydroxylamine under acidic conditions to form the amidoxime intermediate. This step is critical for introducing the N-hydroxy group .

Bromination : Introduce the bromo substituent at the para position using electrophilic bromination agents (e.g., Br₂/FeBr₃ or NBS in a suitable solvent). Monitor regioselectivity via TLC or HPLC to avoid over-bromination .

- Validation : Confirm intermediate structures using FT-IR (C=N stretch at ~1630 cm⁻¹) and LC-MS. Final purity can be assessed via elemental analysis and NMR.

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation) with cryogenic cooling (e.g., 150 K) to minimize thermal motion artifacts .

- Structure Solution : Employ direct methods (SHELXS) and refine using SHELXL with anisotropic displacement parameters for non-H atoms .

- Validation : Check for residual electron density (<1 eÅ⁻³) and ensure R-factor convergence (R₁ < 0.05). Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can discrepancies between experimental spectroscopic data and computational predictions be resolved?

- Methodological Answer :

- DFT Calibration : Perform geometry optimization using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model NMR chemical shifts and vibrational frequencies .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for dielectric environment shifts in NMR .

- Case Study : If experimental UV-Vis absorption deviates from TD-DFT predictions, evaluate excited-state contributions or consider alternative functionals (e.g., CAM-B3LYP) for charge-transfer transitions .

Q. What strategies address contradictions in reaction kinetics and mechanistic hypotheses?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., bromo radical species) during bromination .

- Isotopic Labeling : Introduce ¹⁸O in the N-hydroxy group to track oxygen transfer pathways via mass spectrometry .

- Computational Validation : Map potential energy surfaces (PES) using QM/MM simulations to identify rate-determining steps and validate proposed intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.